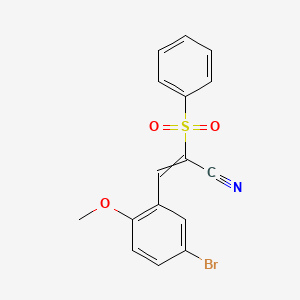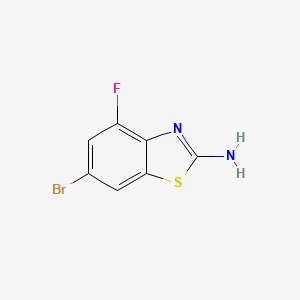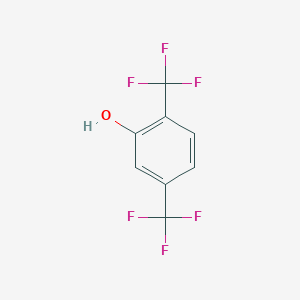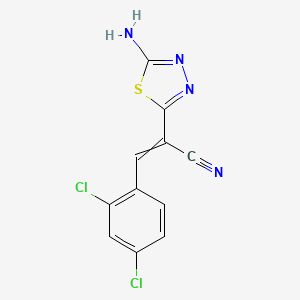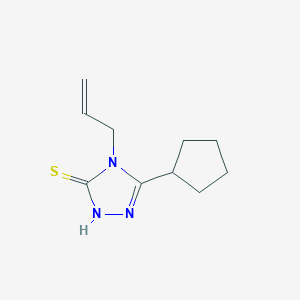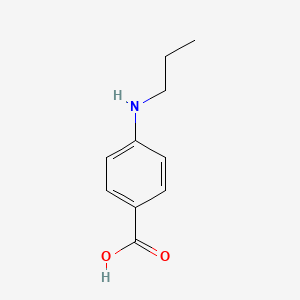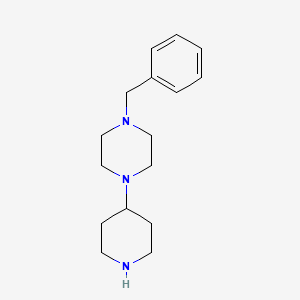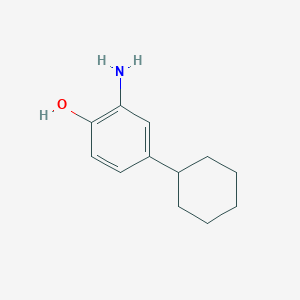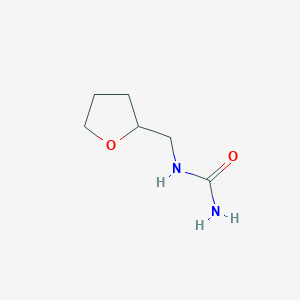
3-Perylenecarboxaldehyde
Overview
Description
3-Perylenecarboxaldehyde is a derivative of perylene, which is a polycyclic aromatic hydrocarbon known for its stable structure and unique optical properties. Perylene derivatives, such as 3-Perylenecarboxaldehyde, are of significant interest in the field of organic electronics and photonics due to their strong absorption in the visible spectrum and their ability to act as charge carriers and generators .
Synthesis Analysis
The synthesis of perylene derivatives varies depending on the desired substituents and the properties required for specific applications. For instance, perylene-3,4-dicarboximides can be synthesized by reacting primary amines with perylene tetracarboxylic anhydride, resulting in highly fluorescent and photostable dyes . Additionally, perylene bis(dicarboximides) can be obtained through a one-step synthesis from perylene tetracarboxylic anhydride by partial decarboxylation . The introduction of various substituents, such as alkyl chains or cyanate groups, can be used to modify the electronic and optical properties of the perylene derivatives .
Molecular Structure Analysis
The molecular structure of perylene derivatives is confirmed using techniques such as FT-IR, NMR spectroscopy, and elemental analysis . The introduction of different substituents can influence the energy band structures of the perylene derivatives, as seen in the case of alkyl chain substituted compounds, which exhibit altered HOMO and LUMO energy levels compared to perylene tetracarboxylic dianhydride (PTCDA) . The molecular orbitals, spin density distributions, and geometries of radical cations of perylene derivatives have been studied using EPR, ENDOR spectroscopy, and DFT calculations .
Chemical Reactions Analysis
Perylene derivatives undergo various chemical reactions, including reversible oxidation and reduction, which are essential for their application in organic electronics . The radical anions and cations of these molecules are stable and can form reversibly, which is a desirable property for charge transport materials . The formation of excited singlet and triplet states upon photoexcitation has been studied to understand the photophysics of perylene aggregates, which is crucial for their use in photovoltaic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of perylene derivatives are largely determined by their molecular structure. These compounds exhibit strong fluorescence, with quantum yields varying based on the type of substituent . They are also known for their high electron mobility, solubility in common organic solvents, and the ability to form liquid-crystalline phases, which are advantageous for creating thin films by spin-coating . The three-dimensional structure of certain perylene derivatives contributes to their characteristic properties as n-type organic photovoltaic materials .
Scientific Research Applications
Organic Electronics and Photonics
3-Perylenecarboxaldehyde derivatives, particularly perylene diimides (PDIs), are extensively utilized in organic electronics. Their applications range from organic photovoltaic devices to field-effect transistors. The synthesis and physical properties of PDI derivatives are crucial in enhancing their performance in these applications (Huang, Barlow, & Marder, 2011). Additionally, cyanated perylene derivatives have shown promise in molecular photonics and electronics as charge generators and carriers, owing to their strong oxidant properties and absorption in the visible spectrum (Ahrens, Fuller, & Wasielewski, 2003).
Photovoltaic Materials
The use of perylene derivatives in organic photovoltaics is noteworthy. These compounds serve as n-type organic photovoltaic materials due to their high electron mobility and significant charge transport properties. Their rigid, aromatic core favors π-π intermolecular interactions, which are essential for optoelectronic applications (Kozma & Catellani, 2013).
Drug Delivery Systems
Innovatively, perylene-3-ylmethanol nanoparticles have been developed as multifunctional drug delivery systems. They perform as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release, demonstrating good biocompatibility and efficient photoregulated drug release ability (Jana, Devi, Maiti, & Singh, 2012).
Catalysis
Perylene derivatives have also found applications in catalysis. For instance, aggregates of perylene bisimide derivatives have been used as catalysts in reactions for the synthesis of propargylamines and quinolines via C-H activation. These compounds exhibit excellent catalytic efficiency in these reactions (Kaur, Kumar, & Bhalla, 2015).
Organic Solar Cells
Perylene imides and their derivatives are key n-type semiconductors in organic electronics. They have been applied in various electronic and photonic devices, including organic solar cells. The modification of perylene imides can lead to different optical, electronic, and morphological properties, making them versatile in photovoltaic applications (Li & Wonneberger, 2012).
Safety And Hazards
properties
IUPAC Name |
perylene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOCQOQNWTNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395203 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perylenecarboxaldehyde | |
CAS RN |
35438-63-2 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
